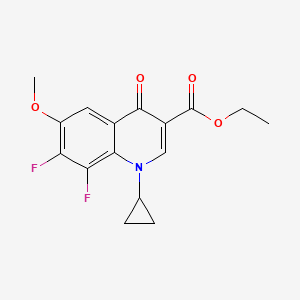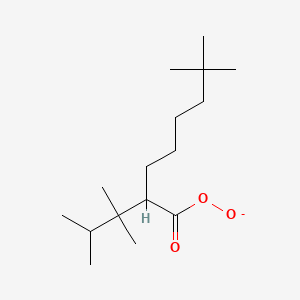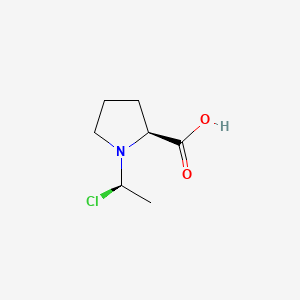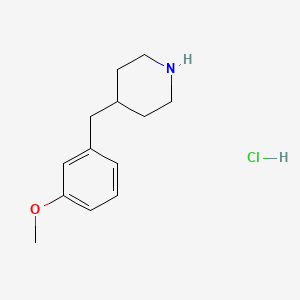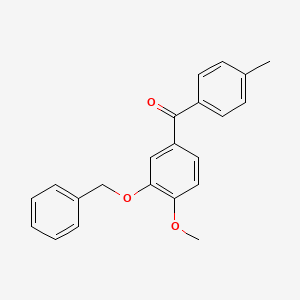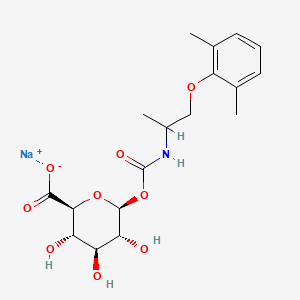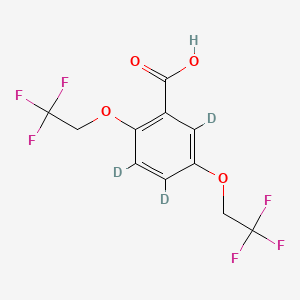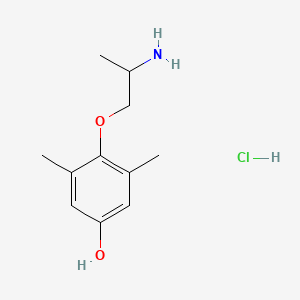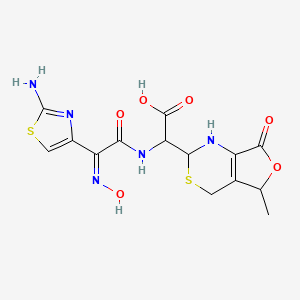
Cefdinir Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir Impurity 4 is a byproduct found in the bulk drug of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as bronchitis, pneumonia, and skin infections . Impurities in pharmaceutical compounds like Cefdinir are critical to identify and characterize to ensure drug safety and efficacy.
Mécanisme D'action
Target of Action
Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes
Molecular Mechanism
Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins
Méthodes De Préparation
The preparation of Cefdinir Impurity 4 involves the synthesis of Cefdinir itself, during which impurities can form. The synthetic route for Cefdinir includes the reaction of 7-aminocephalosporanic acid with various reagents to form the desired cephalosporin structure. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and reagents such as tetramethyl ammonium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurities, including this compound .
Analyse Des Réactions Chimiques
Cefdinir Impurity 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under stress conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can alter the functional groups present in the impurity.
Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to structural changes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Cefdinir Impurity 4 has several scientific research applications:
Chemistry: It is used in the study of cephalosporin degradation pathways and impurity profiling.
Biology: Research on its biological activity helps in understanding the safety and efficacy of Cefdinir.
Medicine: Impurity profiling is crucial for ensuring the safety of pharmaceutical products.
Industry: The identification and control of impurities are essential for maintaining drug quality and compliance with regulatory standards
Comparaison Avec Des Composés Similaires
Cefdinir Impurity 4 can be compared with other impurities found in cephalosporin antibiotics, such as:
- Cefdinir Impurity 1
- Cefdinir Impurity 2
- Cefdinir Impurity 3 These impurities differ in their chemical structures and the conditions under which they form. This compound is unique due to its specific formation pathway and the structural characteristics that distinguish it from other impurities .
Propriétés
Numéro CAS |
178422-45-2 |
|---|---|
Formule moléculaire |
C14H15N5O6S2 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |
Clé InChI |
DKFLDACXFQGVEO-UFWORHAWSA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
SMILES isomérique |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
SMILES canonique |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Synonymes |
[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


